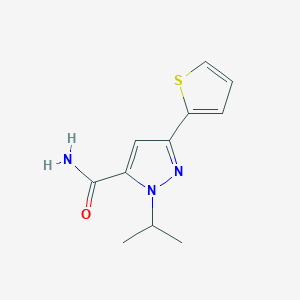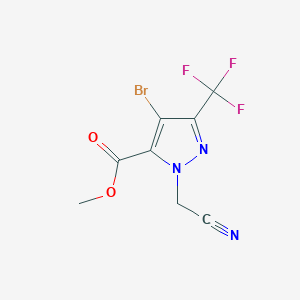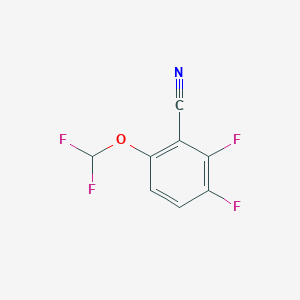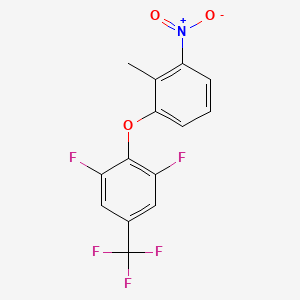
1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea is an organic compound with the molecular formula C17H18N4O5 It is a derivative of urea, where the hydrogen atoms are replaced by diethyl, 4-nitrophenyl, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea typically involves the reaction of 4-nitroaniline with diethyl carbonate in the presence of a base, followed by the reaction with phenyl isocyanate. The reaction conditions often include:
Temperature: The reactions are usually carried out at elevated temperatures, around 80-100°C.
Solvent: Common solvents used include methanol or ethanol.
Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors can also enhance the reaction rate and efficiency.
化学反応の分析
Types of Reactions
1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens or nitro groups, Lewis acids as catalysts.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction of Nitro Group: 1,3-Diethyl-1-(4-aminophenyl)-3-phenylurea.
Substitution Reactions: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Diethylamine, 4-nitroaniline, and phenyl isocyanate.
科学的研究の応用
1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of bioactive compounds with potential antibacterial and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: Its derivatives are studied for their interactions with biological macromolecules and potential therapeutic effects.
作用機序
The mechanism of action of 1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
1,3-Diethyl-1,3-bis(4-nitrophenyl)urea: Similar structure but with an additional nitrophenyl group.
1,3-Diethyl-3-phenylurea: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
1,3-Diphenylurea: Contains two phenyl groups instead of diethyl and nitrophenyl groups.
Uniqueness
1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea is unique due to the presence of both diethyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for specific interactions with biological targets and the potential for diverse applications in research and industry.
特性
CAS番号 |
24827-78-9 |
|---|---|
分子式 |
C17H19N3O3 |
分子量 |
313.35 g/mol |
IUPAC名 |
1,3-diethyl-1-(4-nitrophenyl)-3-phenylurea |
InChI |
InChI=1S/C17H19N3O3/c1-3-18(14-8-6-5-7-9-14)17(21)19(4-2)15-10-12-16(13-11-15)20(22)23/h5-13H,3-4H2,1-2H3 |
InChIキー |
MWQXCGJYCCBRJK-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=CC=CC=C1)C(=O)N(CC)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15291521.png)

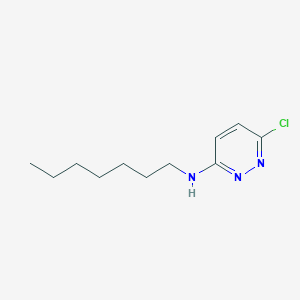


![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline](/img/structure/B15291543.png)
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B15291548.png)

